4-[2-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
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Overview
Description
4-[2-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. One common method starts with the commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate. The process involves:
Condensation Reaction: The initial step involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate to form an intermediate.
Chlorination: The intermediate is then subjected to chlorination to introduce the necessary chlorine atoms.
Nucleophilic Substitution: Finally, the chlorinated intermediate undergoes nucleophilic substitution with morpholine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[2-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Piperazine derivatives: Compounds with a piperazine ring are known for their diverse pharmacological properties.
Pyrimidine derivatives: These compounds are widely used in medicinal chemistry for their potential therapeutic effects.
Uniqueness
What sets 4-[2-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine apart is its unique combination of these structural elements, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H22N6OS |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-[2-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H22N6OS/c1-4-20-18(15-3-14-27-16(1)15)24-6-8-25(9-7-24)19-21-5-2-17(22-19)23-10-12-26-13-11-23/h1-5,14H,6-13H2 |
InChI Key |
LOFDUXCJUMHQPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC3=C2C=CS3)C4=NC=CC(=N4)N5CCOCC5 |
Origin of Product |
United States |
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